5-Bromo-7-(difluoromethoxy)-1H-indole
Overview
Description
5-Bromo-7-(difluoromethoxy)-1H-indole: is a chemical compound that belongs to the indole family. Indoles are heterocyclic compounds with a bicyclic structure consisting of a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring. The presence of bromine and difluoromethoxy groups in this compound makes it particularly interesting for various chemical and pharmaceutical applications.
Scientific Research Applications
Chemistry: 5-Bromo-7-(difluoromethoxy)-1H-indole is used as a building block in organic synthesis
Biology: In biological research, this compound is used to study the effects of halogenated indoles on biological systems. It serves as a model compound to investigate the interactions of indole derivatives with biological targets.
Medicine: Its structure can be modified to create derivatives with enhanced biological activity, such as antitumor or antimicrobial properties .
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and pharmaceuticals. Its unique properties make it valuable for the synthesis of high-value products .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromo-7-(difluoromethoxy)-1H-indole typically involves the bromination of 7-(difluoromethoxy)-1H-indole. The reaction is carried out using bromine in the presence of a suitable solvent such as dichloromethane. The reaction conditions include maintaining a low temperature to control the reactivity of bromine and prevent over-bromination .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure high yield and purity. The bromination reaction is typically followed by purification steps such as recrystallization or chromatography to obtain the final product with high purity .
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: The bromine atom in 5-Bromo-7-(difluoromethoxy)-1H-indole can undergo nucleophilic substitution reactions, where it is replaced by other nucleophiles such as amines or thiols.
Oxidation Reactions: The indole ring can be oxidized under specific conditions to form various oxidized derivatives.
Reduction Reactions: The compound can undergo reduction reactions, particularly at the bromine site, to form debrominated products.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium azide or potassium thiolate in polar aprotic solvents like dimethylformamide (DMF) are commonly used.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide in acidic or basic conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation using palladium on carbon (Pd/C).
Major Products Formed:
Substitution Products: Various substituted indoles depending on the nucleophile used.
Oxidized Products: Oxidized derivatives of the indole ring.
Reduced Products: Debrominated indole derivatives.
Mechanism of Action
The mechanism of action of 5-Bromo-7-(difluoromethoxy)-1H-indole involves its interaction with specific molecular targets. The bromine and difluoromethoxy groups enhance its binding affinity to certain enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
5-Bromo-7-azaindole: Another brominated indole derivative with similar chemical properties.
7-(Difluoromethoxy)-1H-indole: Lacks the bromine atom but shares the difluoromethoxy group.
5-Bromoindole: Contains the bromine atom but lacks the difluoromethoxy group.
Uniqueness: 5-Bromo-7-(difluoromethoxy)-1H-indole is unique due to the presence of both bromine and difluoromethoxy groups. This combination imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications .
Properties
IUPAC Name |
5-bromo-7-(difluoromethoxy)-1H-indole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6BrF2NO/c10-6-3-5-1-2-13-8(5)7(4-6)14-9(11)12/h1-4,9,13H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VHNRRSPUMMGSSH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CNC2=C(C=C(C=C21)Br)OC(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6BrF2NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701278588 | |
Record name | 1H-Indole, 5-bromo-7-(difluoromethoxy)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701278588 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
262.05 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1707572-78-8 | |
Record name | 1H-Indole, 5-bromo-7-(difluoromethoxy)- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1707572-78-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1H-Indole, 5-bromo-7-(difluoromethoxy)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701278588 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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